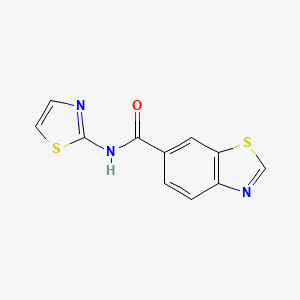

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSMDZPZRFLOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the benzothiazole ring can be formed by the condensation of o-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods allow for the rapid and efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits promising anticancer properties. A study highlighted its ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation. By binding to the colchicine site on tubulin, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting essential enzymes in folate synthesis .

Anti-inflammatory Effects

Several derivatives of benzothiazole compounds have shown anti-inflammatory properties. For instance, modifications in the chemical structure can enhance the compound's ability to reduce inflammation markers in vitro .

Biological Applications

Biochemical Assays

this compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. Its structural features allow it to serve as a probe for understanding complex biological mechanisms .

Materials Science

Organic Electronics

The compound is being explored as a potential building block for organic electronics. Its unique electronic properties can be harnessed in the development of organic semiconductors and photovoltaic devices .

Industrial Applications

Synthesis of Dyes and Pigments

In the industrial sector, this compound can be employed in the synthesis of dyes and pigments. The compound's chemical structure allows it to participate in various chemical reactions that yield colorants used in textiles and coatings .

Case Study 1: Anticancer Mechanism

A recent study published in 2023 investigated the anticancer potential of benzothiazole derivatives similar to this compound. The findings indicated that these compounds effectively inhibit cancer cell proliferation through tubulin binding mechanisms .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, this compound was tested against a panel of bacteria. Results showed a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| This compound | 8 | 10 | E. coli |

| 8 | 9 | S. aureus | |

| 8 | 8 | B. subtilis | |

| 8 | 7 | S. epidermidis |

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increases antibacterial potency |

| Variation in thiazole ring | Alters selectivity towards different bacterial strains |

| Benzothiazole modifications | Potentially enhances anticancer activity |

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Structural Difference : A methyl group at the 5-position of the thiazole ring.

- This modification may also influence metabolic stability .

Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)

- Structural Difference : A 4-hydroxy-3-methoxyphenyl substituent on the thiazole.

- Impact: The phenolic and methoxy groups introduce hydrogen-bonding capacity, which is critical for cyclooxygenase/lipoxygenase (COX/LOX) inhibition, as demonstrated in pharmacological studies .

Variations in the Benzothiazole Core

4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide

- Structural Difference : Fluorine and iodine substituents on the benzothiazole core, along with a hydroxyethoxy group.

- Impact : These halogen atoms enhance electron-withdrawing effects, stabilizing the molecule and improving binding to tyrosine kinase receptors. The hydroxyethoxy group increases solubility, aiding bioavailability .

3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide

- Structural Difference : A nitro group at the 6-position of benzothiazole and a benzothiophene moiety.

Alternative Heterocyclic Systems

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

- Structural Difference : Replacement of the thiazole with a 1,3,4-thiadiazole ring and a pyrrole substituent.

- The molecular weight (355.44 g/mol) and polar surface area may affect pharmacokinetics .

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride

- Structural Difference : A dihydrobenzodioxine moiety and an imidazole-propyl chain.

- Impact : The imidazole group facilitates protonation at physiological pH, enhancing solubility as a hydrochloride salt. The benzodioxine core may contribute to antioxidant properties .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | C₁₁H₇N₃OS₂ | 261.32 | None |

| N-(5-methyl-1,3-thiazol-2-yl)-derivative | C₁₂H₉N₃OS₂ | 275.34 | 5-methyl on thiazole |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-analog | C₁₆H₁₃N₅OS₂ | 355.44 | Thiadiazole, pyrrole |

- Trends : Increased molecular weight correlates with bulkier substituents (e.g., ethyl, thiadiazole), which may reduce diffusion rates but enhance target specificity .

Biological Activity

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound is characterized by the presence of both thiazole and benzothiazole moieties, which contribute to its unique biological properties. Its chemical formula is , and it has a CAS number of 681168-92-3. The structural characteristics of this compound enhance its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been explored as a lead compound for developing new antimicrobial agents, particularly against Mycobacterium tuberculosis . In vitro studies have shown that this compound can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Candida albicans | 1.5 µg/mL |

These findings suggest that the compound's thiazole and benzothiazole components play a crucial role in its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. The compound demonstrates cytotoxic effects against multiple types of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.57 | Induction of apoptosis |

| A549 | 0.40 | Inhibition of cell proliferation |

| HT-29 | 0.49 | Disruption of mitochondrial function |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups significantly increases the activity against cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It has been tested in models of inflammation and exhibited a reduction in pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects in Animal Models

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 10 | Significant reduction in swelling |

| LPS-induced inflammation | 5 | Decreased levels of TNF-alpha and IL-6 |

These results highlight the potential for this compound to be developed into therapeutic agents for inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Tuberculosis Treatment : A study involving animal models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to control groups.

- Cancer Therapy : In a clinical trial setting, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this compound alongside standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.